molecular formula C16H17N B8186304 2-(4-Styryl-phenyl)-ethylamine

2-(4-Styryl-phenyl)-ethylamine

Cat. No.: B8186304
M. Wt: 223.31 g/mol
InChI Key: BKOIAMMXTBGSGT-UHFFFAOYSA-N
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Description

2-(4-Styryl-phenyl)-ethylamine is an organic compound that belongs to the class of stilbene derivatives Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure, which imparts unique photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Styryl-phenyl)-ethylamine typically involves the following steps:

    Wittig Reaction: The initial step involves the Wittig reaction between a phosphonium ylide and an aldehyde to form the styryl group. For example, 4-bromobenzaldehyde can react with a phosphonium ylide to produce 4-styrylbenzaldehyde.

    Reduction: The 4-styrylbenzaldehyde is then reduced to 4-styrylbenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The final step involves the conversion of 4-styrylbenzyl alcohol to this compound through an amination reaction. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Styryl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-styrylbenzaldehyde or 4-styrylbenzoic acid.

    Reduction: Formation of this compound or 4-styrylbenzyl alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(4-Styryl-phenyl)-ethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-Styryl-phenyl)-ethylamine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Photophysical Properties: The presence of the styryl group allows the compound to absorb and emit light, making it useful in optoelectronic applications.

Comparison with Similar Compounds

Similar Compounds

    Stilbene: The parent compound with a 1,2-diphenylethylene structure.

    4-Styrylbenzaldehyde: An intermediate in the synthesis of 2-(4-Styryl-phenyl)-ethylamine.

    4-Styrylbenzoic Acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both the styryl and ethylamine groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOIAMMXTBGSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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